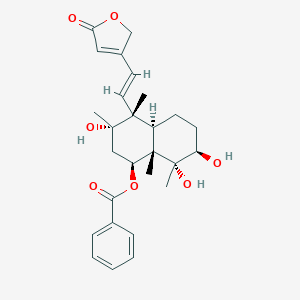
3,4-Methylendioxyphenylisothiocyanat
Übersicht
Beschreibung
3,4-Methylenedioxyphenyl isothiocyanate is an organic compound with the molecular formula C8H5NO2S and a molecular weight of 179.196 g/mol . It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
3,4-Methylenedioxyphenyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and heterocyclic compounds.
Biology: The compound is used in proteomics research for labeling and identifying proteins. It reacts with amino groups in proteins, allowing for their detection and analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent due to its ability to modify proteins and enzymes involved in cancer cell proliferation.
Industry: It is used in the synthesis of various organic compounds and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Isothiocyanates, the class of compounds to which it belongs, are known to interact with a variety of intracellular targets .
Mode of Action
Isothiocyanates, in general, are known to interact with their targets and induce changes that can lead to various cellular responses .
Biochemical Pathways
Isothiocyanates, including 3,4-Methylenedioxyphenyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs). They can affect many biochemical pathways, including those involving cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Result of Action
Isothiocyanates are known to have various effects at the molecular and cellular levels, including modulation of enzyme activity and influence on cell cycle progression .
Vorbereitungsmethoden
3,4-Methylenedioxyphenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-methylenedioxyaniline with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds as follows:
3,4-Methylenedioxyaniline+Thiophosgene→3,4-Methylenedioxyphenyl isothiocyanate+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
3,4-Methylenedioxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization to form heterocyclic compounds.
The major products formed from these reactions depend on the reagents and conditions used. For example, reaction with primary amines typically yields thiourea derivatives, while oxidation with strong oxidizing agents can produce sulfonyl compounds.
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxyphenyl isothiocyanate can be compared with other isothiocyanate compounds, such as:
Phenyl isothiocyanate: Lacks the methylenedioxy group, making it less reactive in certain reactions.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylenedioxy group, affecting its reactivity and applications.
Allyl isothiocyanate: Contains an allyl group, making it more volatile and used primarily in flavoring and fragrance industries.
The presence of the methylenedioxy group in 3,4-Methylenedioxyphenyl isothiocyanate enhances its reactivity and makes it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
5-isothiocyanato-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSPZKAEJHDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150432 | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113504-93-1 | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isothiocyanato-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















